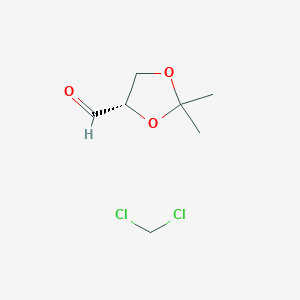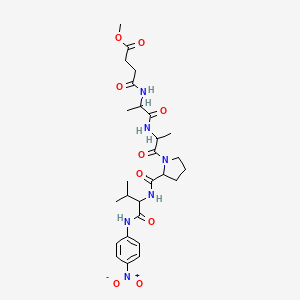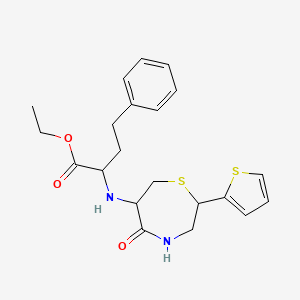
Cadmium(2+); carbanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(2+); carbanide, also known as dimethylcadmium, is an organometallic compound with the molecular formula C₂H₆Cd. It is a colorless, volatile liquid that is highly toxic and flammable. This compound is primarily used in chemical research and has applications in various fields due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium(2+); carbanide can be synthesized through the reaction of cadmium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
CdCl2+2CH3Li→Cd(CH3)2+2LiCl
The reaction is carried out at low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety measures to handle the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium(2+); carbanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide and carbon dioxide.
Hydrolysis: Reacts with water to produce cadmium hydroxide and methane.
Substitution: Can participate in substitution reactions with halogens to form cadmium halides and methane.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Hydrolysis: Occurs readily in the presence of water or moisture.
Substitution: Halogen sources such as chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Cadmium oxide (CdO) and carbon dioxide (CO₂).
Hydrolysis: Cadmium hydroxide (Cd(OH)₂) and methane (CH₄).
Substitution: Cadmium halides (CdX₂) and methane (CH₄).
Applications De Recherche Scientifique
Cadmium(2+); carbanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in organometallic chemistry studies.
Biology: Investigated for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Studied for its potential use in targeted drug delivery systems, although its high toxicity limits practical applications.
Industry: Utilized in the production of semiconductors and thin films for electronic devices.
Mécanisme D'action
The mechanism of action of cadmium(2+); carbanide involves its interaction with cellular components, leading to oxidative stress and disruption of cellular signaling pathways. Cadmium ions can mimic calcium ions, interfering with calcium-dependent processes and leading to cellular toxicity. The compound also induces the production of reactive oxygen species (ROS), causing oxidative damage to proteins, lipids, and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylzinc (Zn(CH₃)₂): Similar in structure but less toxic and more commonly used in organic synthesis.
Dimethylmercury (Hg(CH₃)₂): Highly toxic and volatile, used in research but with significant safety concerns.
Dimethylmagnesium (Mg(CH₃)₂): Less toxic and used as a reagent in organic synthesis.
Uniqueness
Cadmium(2+); carbanide is unique due to its high toxicity and specific applications in research. Its ability to form stable organometallic compounds with cadmium makes it valuable for studying cadmium chemistry and its interactions with biological systems .
Propriétés
Formule moléculaire |
C2H6Cd |
|---|---|
Poids moléculaire |
142.48 g/mol |
Nom IUPAC |
cadmium(2+);carbanide |
InChI |
InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 |
Clé InChI |
VQNPSCRXHSIJTH-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)
![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)




![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
